![molecular formula C16H13ClN2O2 B5813836 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813836.png)
5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of 1,2,4-oxadiazoles.
Preparation Methods
The synthesis of 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorobenzyl alcohol. This intermediate is then reacted with 4-methylbenzonitrile in the presence of a base to form the desired oxadiazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The oxadiazole moiety is known for its potential anticancer properties. Research indicates that compounds containing the oxadiazole structure can exhibit antiangiogenic and mitostatic effects, which are crucial in cancer treatment . For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxicity against various cancer cell lines.
Mechanism of Action
The mechanism by which 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The presence of the chlorophenoxy and methylphenyl groups enhances its binding affinity to these targets, potentially modulating critical signaling pathways involved in tumor growth and proliferation.
Case Studies
- Synthesis and Evaluation : A study synthesized several oxadiazole derivatives, including variations of this compound. The synthesized compounds were evaluated for their anticancer activity using various assays, demonstrating promising results in inhibiting cell growth in vitro .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of oxadiazole derivatives have revealed that modifications to the substituents can significantly impact their biological activity. This insight is crucial for designing more effective anticancer agents based on the oxadiazole scaffold .
Agrochemical Applications
Herbicidal Properties
Oxadiazoles have been explored as potential herbicides due to their ability to inhibit plant growth. The specific compound has been tested for its efficacy against specific weed species, showing promise as a selective herbicide .
Mechanism of Action in Plants
The mechanism by which oxadiazoles affect plant growth typically involves the disruption of metabolic processes essential for plant development. This can include interference with photosynthesis or hormone regulation pathways within plants.
Case Studies
- Field Trials : Field trials have demonstrated the effectiveness of this compound in controlling weed populations with minimal impact on crop yield .
- Formulation Development : Research has focused on formulating this compound into aqueous suspension concentrates to enhance its application efficiency and reduce volatility during use, thereby minimizing environmental impact .
Table 1: Summary of Synthesis Parameters
Parameter | Value |
---|---|
Starting Material | 2-Chlorophenoxyacetic acid |
Intermediate | Hydrazine derivative |
Reaction Time | Varies (typically hours) |
Yield | Up to 30% |
Purification Method | Recrystallization |
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis and death. In anticancer applications, it inhibits specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole include other 1,2,4-oxadiazole derivatives such as:
- 3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
- 3-(4-methylphenyl)-5-(2-nitrophenyl)-1,2,4-oxadiazole These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of the chlorophenoxy and methylphenyl groups in this compound contributes to its distinct properties and potential applications .
Biological Activity
5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
The biological activity of oxadiazoles, including the compound , is often attributed to their ability to interact with various cellular targets. The primary mechanisms include:
- Inhibition of Cell Proliferation : Many oxadiazole derivatives show significant antiproliferative effects on cancer cell lines through cell cycle arrest and apoptosis induction.
- Targeting Specific Pathways : These compounds may inhibit key signaling pathways involved in cancer progression, such as the EGFR and Src pathways.
Efficacy Against Cancer Cell Lines
Recent studies have evaluated the anticancer potential of this compound against various cancer types. The following table summarizes the findings from selected studies:
Case Studies
- Anticancer Activity Evaluation : A study reported that the compound exhibited significant anticancer activity across multiple cell lines with GI50 values below 10 µM. The highest activity was observed against leukemia cells with IC50 values indicating potent effects at low concentrations .
- Mechanism-Based Approaches : Another research focused on mechanism-based approaches for synthesizing derivatives of oxadiazoles and their evaluation against cancer cells. It was found that specific substitutions on the oxadiazole ring enhanced anticancer activity significantly .
Properties
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-11-6-8-12(9-7-11)16-18-15(21-19-16)10-20-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCQODHAUDIBQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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